

Synthesis and Characterization of 2,4,6-Tribromophenyl Acrylate: A Technical Guide

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Compound of Interest

Compound Name: *2,4,6-Tribromophenyl acrylate*

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This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **2,4,6-Tribromophenyl acrylate**, a brominated acrylate monomer with applications in the development of high refractive index polymers.^{[1][2]} This document details the experimental protocol for its preparation via esterification, along with a thorough description of the analytical techniques used to confirm its structure and purity.

Physicochemical Properties

2,4,6-Tribromophenyl acrylate is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	3741-77-3	[3][4]
Molecular Formula	C ₉ H ₅ Br ₃ O ₂	[3][5]
Molecular Weight	384.85 g/mol	[3]
Melting Point	76-80 °C	[4][6]
Appearance	White to Almost white powder to crystalline	[6]
Purity	>98.0% (GC)	[6]

Synthesis of 2,4,6-Tribromophenyl Acrylate

The synthesis of **2,4,6-Tribromophenyl acrylate** is achieved through the esterification of 2,4,6-Tribromophenol with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

- 2,4,6-Tribromophenol (TBP)
- Acryloyl chloride
- Triethylamine (TEA)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Deionized water

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-Tribromophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Cooling: Cool the flask to 0 °C in an ice bath.

- **Addition of Acryloyl Chloride:** Dissolve acryloyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
 - Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Remove the solvent by rotary evaporation to yield the crude product.
 - Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to obtain pure **2,4,6-Tribromophenyl acrylate**.^[3]

Characterization

The structure and purity of the synthesized **2,4,6-Tribromophenyl acrylate** can be confirmed using various spectroscopic and analytical techniques.

Spectroscopic Data

The expected spectroscopic data for **2,4,6-Tribromophenyl acrylate** is summarized in Table 2.

Technique	Expected Peaks/Signals
FTIR (cm^{-1})	~1730 (C=O stretch of ester), ~1635 (C=C stretch of acrylate), ~1200 & ~1100 (C-O stretch of ester), C-H stretches from the vinyl group, and aromatic C-Br stretches.
^1H NMR (CDCl_3 , δ ppm)	Aromatic protons (singlet or two doublets), three vinyl protons (doublet of doublets for each, characteristic splitting pattern for an acrylate).
^{13}C NMR (CDCl_3 , δ ppm)	Carbonyl carbon (~164 ppm), vinyl carbons (~128-132 ppm), aromatic carbons (signals will be split due to bromine substitution).
Mass Spec. (m/z)	Molecular ion peak corresponding to the molecular weight of the product (e.g., $[\text{M}+\text{H}]^+$ at ~383/385/387/389 due to bromine isotopes).

Detailed Analysis

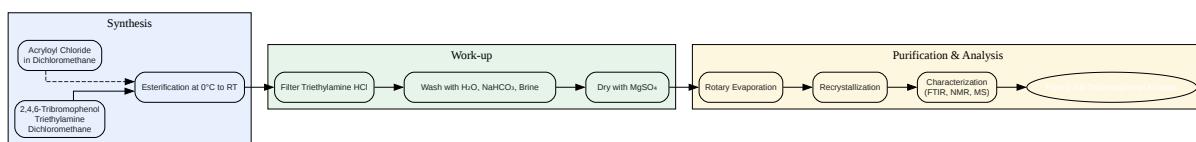
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show the disappearance of the broad O-H stretch from the starting material, 2,4,6-Tribromophenol, and the appearance of a strong carbonyl (C=O) stretching band around 1730 cm^{-1} characteristic of the newly formed ester. Additionally, characteristic peaks for the acrylate C=C bond and C-O ester linkages will be present.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum should confirm the presence of the acrylate vinyl protons, typically observed as three distinct multiplets in the region of 5.8-6.5 ppm. The aromatic protons of the tribromophenyl group are expected to appear as a singlet or as two doublets, depending on the symmetry, in the aromatic region.
 - ^{13}C NMR: The carbon NMR will show a peak for the ester carbonyl carbon around 164 ppm. The two vinyl carbons of the acrylate group will have distinct signals, as will the carbons of the aromatic ring, with their chemical shifts influenced by the bromine substituents.

- Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing three bromine atoms.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of **2,4,6-Tribromophenyl acrylate**.

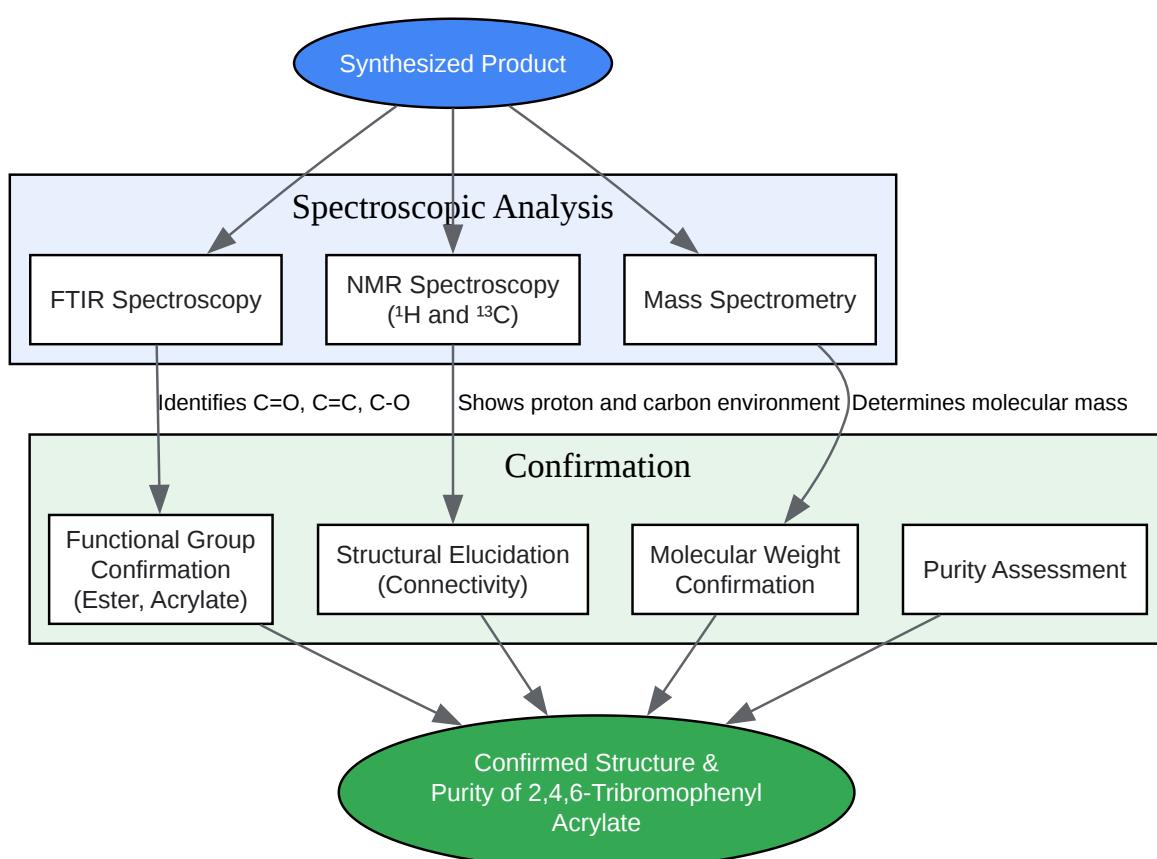


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Caption: Synthesis and purification workflow for **2,4,6-Tribromophenyl acrylate**.

Characterization Logic

The following diagram illustrates the logical relationship between the characterization techniques used to confirm the identity and purity of the final product.

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Caption: Logical flow of analytical techniques for product characterization.

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